S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt
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Overview
Description
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide typically involves the cyclization of amido-nitriles. This process is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve high-yield processes that can be scaled up. These methods may include the use of metal catalysts and optimized reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole hydrides .
Scientific Research Applications
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing rings.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Triazole: Another nitrogen-containing heterocycle with distinct reactivity.
Uniqueness
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide stands out due to its specific tert-butyl groups and iodide ion, which confer unique steric and electronic properties. These features make it particularly useful in specialized applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C13H26IN3 |
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Molecular Weight |
351.27 g/mol |
IUPAC Name |
(2S,6S)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydroiodide |
InChI |
InChI=1S/C13H25N3.HI/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9;/h9-10H,7-8H2,1-6H3,(H,14,15);1H/t9-,10-;/m1./s1 |
InChI Key |
WUQJZPODVWGKFI-DHTOPLTISA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CN2C[C@@H](N=C2N1)C(C)(C)C.I |
Canonical SMILES |
CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C.I |
Origin of Product |
United States |
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